(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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Overview
Description
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a chiral compound that belongs to the class of oxazolidines. It is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The benzyloxycarbonyl group is known to be a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
It’s known that the benzyloxycarbonyl group acts as a protecting group . This means it temporarily masks a functional group from participating in reactions while other parts of the molecule are being modified.
Biochemical Pathways
The compound contains a benzyloxycarbonyl group, which is used in organic chemistry as a protecting group . This suggests that it may play a role in complex organic synthesis pathways where protecting groups are required.
Result of Action
As a compound containing a benzyloxycarbonyl group, it likely plays a role in organic synthesis, where it can protect certain functional groups from reacting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the oxazolidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.
Scientific Research Applications
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and chiral nature. This uniqueness makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQMEKOKHOPOQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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